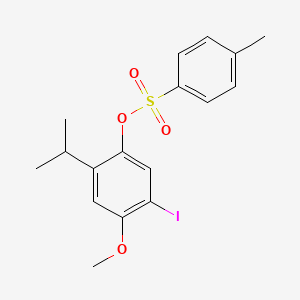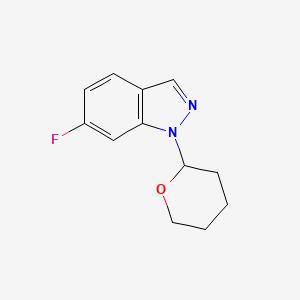![molecular formula C12H13FN2 B1437906 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole CAS No. 1042626-47-0](/img/structure/B1437906.png)
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole
Overview
Description
“9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole” is a heterocyclic organic compound1. It has gained considerable attention in recent years due to its potential applications1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole”.Molecular Structure Analysis
The molecular formula of “9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole” is C12H13FN21. The molecular weight is 204.24 g/mol1.
Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving “9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole”.Physical And Chemical Properties Analysis
The molecular weight of “9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole” is 204.24 g/mol1. When it’s in the form of hydrochloride, the molecular weight is 240.702.Scientific Research Applications
Synthesis and Structural Studies
Azonia-azulene salts Synthesis : The synthesis of related compounds, such as 1,2,23-tribromopyrrolo[1,2-a]azepin-9-one and 11-methylazepino[1,2-a]indol-10-one, through elimination reactions, and their subsequent transformation into hydroxyzonia-azulene salts, demonstrates the chemical versatility and potential for further structural modification of azepino[3,4-b]indole derivatives (Collington & Jones, 1969).
Structural Variations in Azepino-indoles : Synthesis of pyrazolo[3′,4′:6,7]azepino[5,4,3-cd] indoles, achieved via regioselective cyclization, showcases the structural diversity achievable within the azepino-indole framework, which is crucial for exploring different biological activities and interactions (Safieh et al., 2001).
Potential Pharmacological Applications
Cytotoxic Evaluation : The synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, closely related to azepino[3,4-b]indoles, and their evaluation as antitumor agents, indicates a potential pharmacological application of similar azepinoindole derivatives. The interaction with DNA and antitumor activity of these compounds provide insights into possible uses of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole in cancer research (Gu et al., 2017).
HIV-1 Inhibitory Profile : Indole derivatives, including azepinoindoles, have been shown to interfere with the interaction of HIV surface protein gp120 with the host cell receptor CD4. This indicates a potential therapeutic application of azepino[3,4-b]indoles in HIV treatment (Wang et al., 2003).
Chemical Reactivity and Transformations
Rhodium-Catalyzed Cycloadditions : Research into regioselective preparation of azepino[2,3-b]indoles through rhodium-catalyzed formal aza-[4 + 3] cycloaddition demonstrates the reactivity of azepinoindoles under catalytic conditions, which is important for synthetic chemistry applications (Lang et al., 2017).
Microwave-Assisted Synthesis : The microwave-assisted regioselective synthesis of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles, a process which likely has parallels in the synthesis of azepino[3,4-b]indoles, showcases innovative techniques in the field of chemical synthesis (Karthikeyan et al., 2009).
Safety And Hazards
I couldn’t find any specific information on the safety and hazards of “9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole”.
Future Directions
Unfortunately, I couldn’t find any specific information on the future directions of “9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole”.
properties
IUPAC Name |
9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-10-5-1-3-9-8-4-2-6-14-7-11(8)15-12(9)10/h1,3,5,14-15H,2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIRVNOWZKHGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)NC3=C2C=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B1437826.png)
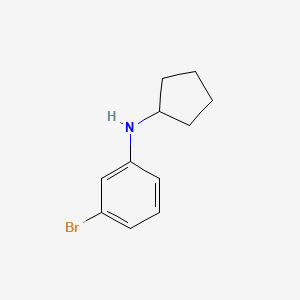
![N-[2-(2-Methoxyethoxy)benzyl]aniline](/img/structure/B1437828.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B1437829.png)
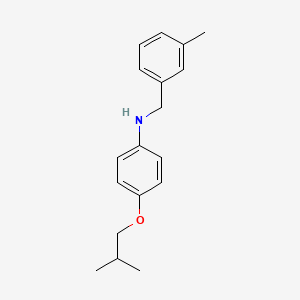
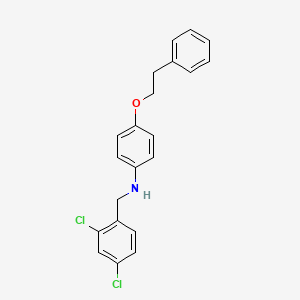
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1437835.png)
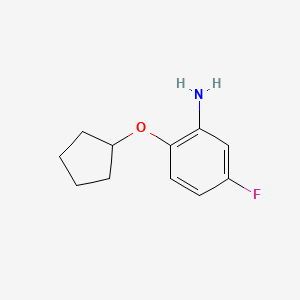
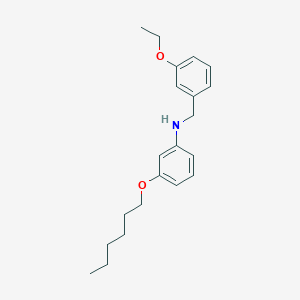
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide](/img/structure/B1437838.png)
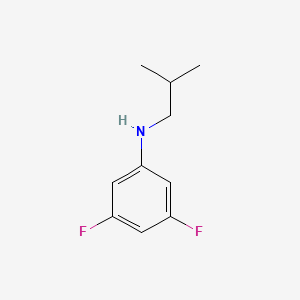
![8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1437843.png)
